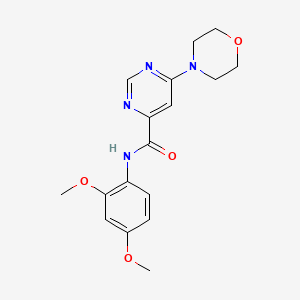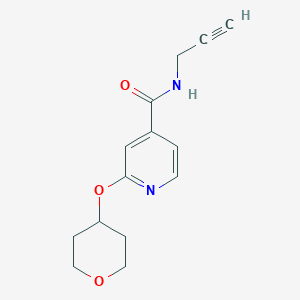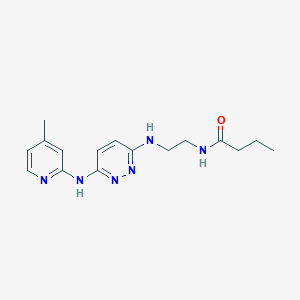
2-(1H-indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound incorporates multiple heterocyclic rings, including indole, quinoline, and thiazole, which are common in biologically active molecules. Compounds featuring these rings are extensively studied for their diverse pharmacological properties and serve as key scaffolds in drug discovery and development.
Synthesis Analysis
Synthesis approaches for compounds incorporating similar heterocyclic frameworks often involve cyclization reactions, amidation, and condensation steps. For instance, Lu et al. (2008) described an efficient synthesis route for pyrazolo[4,3-c]quinolin-4-ones and indolo[3,2-c]quinolin-6-ones, achieved by the photocyclization of carboxamides in acetone (Lu, Zhang, Pan, & Zhang, 2008). This methodology may provide insights into potential synthetic pathways for our compound of interest.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple aromatic systems, which can impact their electronic properties and interactions with biological targets. The crystalline structure analysis and characterization techniques, such as X-ray crystallography, are pivotal for understanding the precise molecular geometry and potential interaction sites (Saeed, Abbas, Ibrar, & Bolte, 2014).
Chemical Reactions and Properties
Compounds with these heterocycles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, which are influenced by the electron-rich nature of the indole and quinoline rings. Aleksandrov et al. (2020) demonstrated electrophilic substitution reactions on thiazolo[5,4-f]quinoline derivatives, highlighting the reactivity of such compounds under different conditions (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Applications De Recherche Scientifique
Anticancer Potential
- A study by Kamath et al. (2016) focused on the synthesis of quinoline–indole–oxadiazole hybrids, demonstrating their in vitro cytotoxic potential in breast adenocarcinoma cells. These compounds, including indole-quinoline derivatives, were found effective against cancer cells.
Antimicrobial Activity
- Research by Özyanik et al. (2012) investigated quinoline derivatives for their antimicrobial properties. They synthesized various compounds, including thiazole and quinoline-based structures, and evaluated their activity against microorganisms.
Synthesis and Reactivity Studies
- Aleksandrov et al. (2020) and El’chaninov et al. (2017) conducted studies on the synthesis and reactivity of quinoline derivatives with thiazole structures. These works provide insights into the chemical properties and potential applications of such compounds. Aleksandrov et al. (2020) and El’chaninov et al. (2017).
Potential Antipsychotic Agents
- A study by Norman et al. (1996) explored heterocyclic carboxamides, similar in structure to the queried compound, for their potential as antipsychotic agents.
Inhibition of Malaria Parasite
- Mudududdla et al. (2018) reported on indolo[3,2‐b]quinoline‐C11‐carboxamides, structurally related to the queried compound, showing antiplasmodial activity against malaria parasites. Mudududdla et al. (2018).
Anticancer Agents Targeting Bcl-2
- Research by Hamdy et al. (2019) on quinolin-4-yl based oxadiazole and triazole analogues showed promising anticancer activity by targeting the Bcl-2 protein.
Propriétés
IUPAC Name |
2-(1H-indol-2-yl)-N-quinolin-8-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4OS/c26-20(24-16-9-3-6-13-7-4-10-22-19(13)16)18-12-27-21(25-18)17-11-14-5-1-2-8-15(14)23-17/h1-12,23H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIELNARTVYMARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2480532.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2480536.png)






![1-(2-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2480546.png)

![2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2480550.png)

![2-ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2480554.png)